molecular formula C25H24ClN5O3S2 B11625409 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625409
M. Wt: 542.1 g/mol
InChI Key: IMZTWMHIECPTGZ-SILNSSARSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring multiple pharmacophoric elements. Its core consists of a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system known for its aromaticity and pharmacological relevance . Attached to this core are two critical substituents:

  • 4-(3-Chlorophenyl)piperazin-1-yl group: The piperazine ring, substituted with a 3-chlorophenyl moiety, is a common feature in bioactive compounds targeting serotonin and dopamine receptors . The chlorine atom enhances lipophilicity and may influence receptor binding .
  • (Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group: This thiazolidinone-derived substituent introduces a conjugated enone system and a thioxo group, which can participate in hydrogen bonding and serve as a reactive pharmacophore . The Z-configuration ensures spatial alignment critical for interaction with biological targets.

Properties

Molecular Formula

C25H24ClN5O3S2

Molecular Weight

542.1 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24ClN5O3S2/c1-34-14-13-31-24(33)20(36-25(31)35)16-19-22(27-21-7-2-3-8-30(21)23(19)32)29-11-9-28(10-12-29)18-6-4-5-17(26)15-18/h2-8,15-16H,9-14H2,1H3/b20-16-

InChI Key

IMZTWMHIECPTGZ-SILNSSARSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications and substituent variations (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/Class Core Structure Key Substituents Potential Applications Key Differences
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one 4-(3-Chlorophenyl)piperazin-1-yl; Thiazolidinone-methoxyethyl-thioxo (Z-config) CNS modulation, Enzyme inhibition Unique thiazolidinone-thioxo group; Z-configuration enhances steric specificity
4H-pyrazino[1,2-a]pyrimidin-4-one derivatives 4H-pyrazino-pyrimidinone Varied piperazine/piperidine substituents (e.g., 4-methylpiperazin-1-yl) Anticancer, Antimicrobial Pyrazino core reduces aromatic stability vs. pyrido core
Chromeno[4,3-d]pyrimidin-5-one derivatives Chromeno-pyrimidinone Piperidinyl-phenyl; Thioxo group Antidiabetic, Antioxidant Chromeno fusion increases planarity; lacks piperazine’s receptor-targeting
Pyrimido[1,2-a][1,3]diazepin derivatives Pyrimido-diazepinone Acrylamide; Methoxy-piperazinyl Kinase inhibition, Antiproliferative Diazepin ring introduces conformational flexibility; acrylamide enhances covalent binding

Key Insights :

Core Modifications: Replacement of the pyrido-pyrimidinone core with pyrazino (e.g., compounds) or chromeno () systems alters aromaticity and electronic properties. Chromeno-pyrimidinones () exhibit enhanced planarity, improving intercalation with DNA or enzymes but reducing solubility .

Substituent Effects: Piperazine vs. Piperidine: Piperazine’s tertiary nitrogen (vs. piperidine’s secondary) increases hydrogen-bonding capacity, critical for receptor interactions . The 3-chlorophenyl group in the target compound may enhance selectivity over 4-methyl/ethyl analogs . Thiazolidinone-Thioxo vs. Thioxo-Acrylamide: The thiazolidinone-thioxo system (target compound) provides a rigid, conjugated scaffold for enzyme inhibition, contrasting with acrylamide-containing analogs () designed for covalent target binding .

Stereochemical Considerations: The Z-configuration in the thiazolidinone-methylidene group ensures optimal spatial alignment for target engagement, a feature absent in most analogs .

Research Findings and Implications

Computational studies predict high affinity for 5-HT₁A and D₂ receptors due to chlorine’s electronegativity and piperazine’s flexibility .

Enzyme Inhibition: The thioxo group in the thiazolidinone ring may act as a hydrogen-bond acceptor, inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4) or tyrosine phosphatases, similar to sitagliptin and rosiglitazone derivatives .

Physicochemical Properties: The methoxyethyl group improves aqueous solubility (clogP ~2.1 predicted) compared to nonpolar analogs (e.g., 4-methylpiperazinyl derivatives, clogP ~3.5) . Metabolic stability is likely enhanced by the thiazolidinone’s resistance to oxidative degradation, a limitation in simpler thioxo compounds .

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